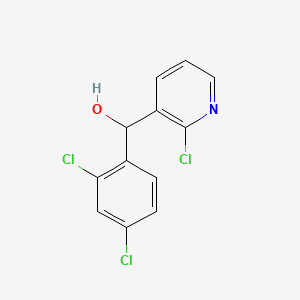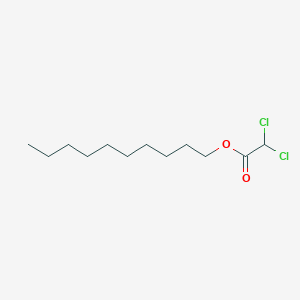![molecular formula C12H16O3 B14423747 2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one CAS No. 82830-54-4](/img/structure/B14423747.png)
2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one is a chemical compound known for its unique structure and properties It features a cycloheptadienone core with a dioxolane ring attached via an ethyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one typically involves the reaction of cycloheptadienone with a dioxolane derivative. One common method is the acid-catalyzed condensation of cycloheptadienone with 2-(2-hydroxyethyl)-1,3-dioxolane. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the dioxolane ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), Potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and substituted dioxolane derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Known for its use in flavors and fragrances.
1,3-Dioxolan-2-one: Used as a solvent and in the production of polymers.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Utilized in organic synthesis and as a chiral building block.
Uniqueness
2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one is unique due to its cycloheptadienone core, which imparts distinct reactivity and properties compared to other dioxolane derivatives. Its ability to undergo a wide range of chemical reactions and its potential biological activity make it a valuable compound in scientific research .
Propiedades
Número CAS |
82830-54-4 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
2-[2-(1,3-dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one |
InChI |
InChI=1S/C12H16O3/c13-11-5-3-1-2-4-10(11)6-7-12-14-8-9-15-12/h1-4,10,12H,5-9H2 |
Clave InChI |
DOLZIPGJNUXUQU-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)CCC2C=CC=CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


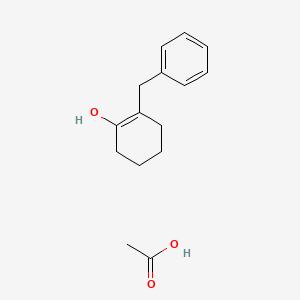
![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
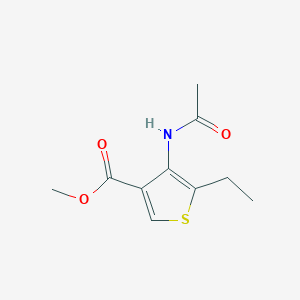
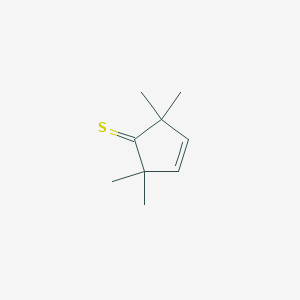
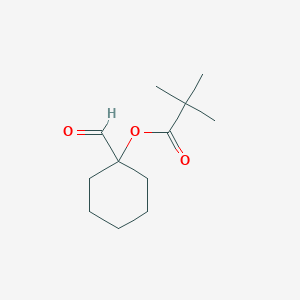


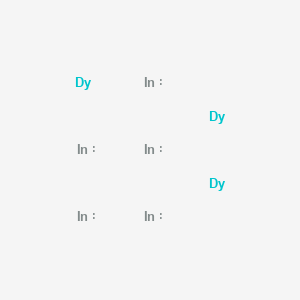
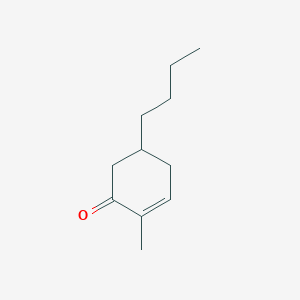
![Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14423712.png)


